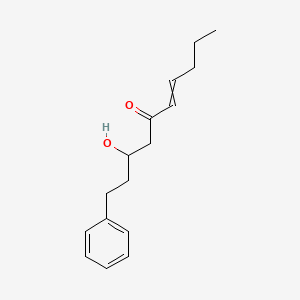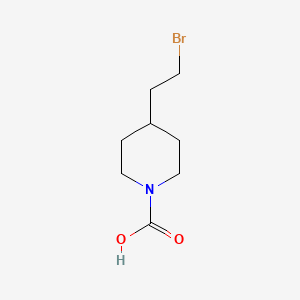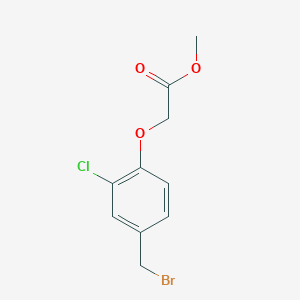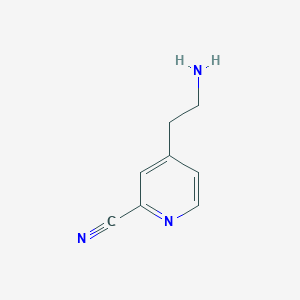
4-(2-Aminoethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)picolinonitrile: is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the fourth position of the picolinonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and is performed in a stepwise and one-pot fashion .
Industrial Production Methods: In industrial settings, the production of picolinonitriles, including this compound, often involves oxidative ammonolysis of α-picoline. This process is carried out in a flow-type reactor using catalysts such as vanadium pentoxide and titanium dioxide. The reaction conditions typically include temperatures ranging from 330-370°C and contact times of 1-2 seconds .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted picolinonitriles, amines, and oxides .
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)picolinonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
4-(2-Aminoethyl)benzenesulfonamide: This compound is a sulfonamide derivative with similar aminoethyl functionality.
3-Hydroxy-4-substituted picolinonitriles: These compounds share the picolinonitrile core structure but differ in the substituents attached to the ring
Uniqueness: 4-(2-Aminoethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminoethyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2 |
Clave InChI |
OVXWGLJAODDZIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CCN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
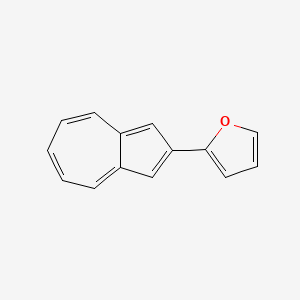
![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
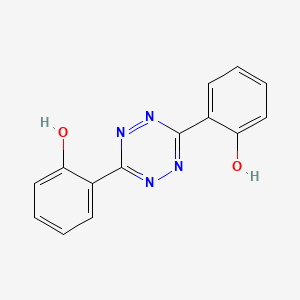


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
